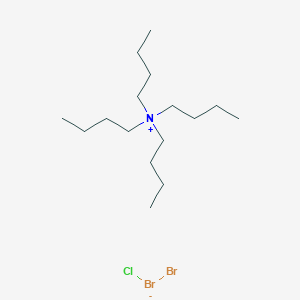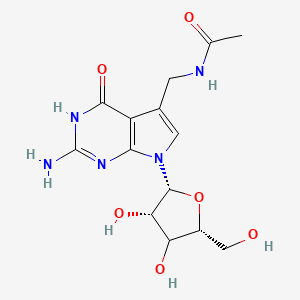
7-(N-Acetylaminomethyl)-7-deazaguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(N-Acetylaminomethyl)-7-deazaguanosine is a modified nucleoside that has garnered significant interest in the fields of chemistry and biology. This compound is structurally similar to guanosine, a fundamental building block of RNA, but with a unique modification that replaces the guanine base with a deazaguanine derivative. This alteration imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(N-Acetylaminomethyl)-7-deazaguanosine typically involves multiple steps, starting from commercially available nucleoside precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Introduction of the Deazaguanine Moiety: The protected nucleoside is then subjected to a series of reactions to introduce the deazaguanine moiety. This often involves nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the aminomethyl group using acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 7-(N-Acetylaminomethyl)-7-deazaguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dehydrogenated derivatives, while substitution reactions can introduce various functional groups at the aminomethyl position.
Aplicaciones Científicas De Investigación
7-(N-Acetylaminomethyl)-7-deazaguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and as a probe in studying nucleic acid interactions.
Biology: The compound is employed in the study of RNA modifications and their effects on gene expression and regulation.
Medicine: Research into its potential therapeutic applications includes antiviral and anticancer studies, where its unique structure may offer advantages over traditional nucleosides.
Industry: It is used in the development of novel biomaterials and as a component in diagnostic assays.
Mecanismo De Acción
The mechanism of action of 7-(N-Acetylaminomethyl)-7-deazaguanosine involves its incorporation into nucleic acids, where it can alter the structure and function of RNA. This modification can affect RNA stability, translation efficiency, and interactions with proteins. The molecular targets include various RNA-binding proteins and enzymes involved in RNA processing pathways.
Comparación Con Compuestos Similares
7-Deazaguanosine: Lacks the acetylaminomethyl group but shares the deazaguanine core.
N-Acetylguanosine: Contains an acetyl group but retains the guanine base.
7-Methylguanosine: Features a methyl group instead of an acetylaminomethyl group.
Uniqueness: 7-(N-Acetylaminomethyl)-7-deazaguanosine is unique due to the presence of both the deazaguanine core and the acetylaminomethyl group. This combination imparts distinct chemical properties, such as increased stability and altered base-pairing characteristics, making it a valuable tool in nucleic acid research.
Propiedades
Fórmula molecular |
C14H19N5O6 |
|---|---|
Peso molecular |
353.33 g/mol |
Nombre IUPAC |
N-[[2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C14H19N5O6/c1-5(21)16-2-6-3-19(11-8(6)12(24)18-14(15)17-11)13-10(23)9(22)7(4-20)25-13/h3,7,9-10,13,20,22-23H,2,4H2,1H3,(H,16,21)(H3,15,17,18,24)/t7-,9?,10+,13-/m1/s1 |
Clave InChI |
CTYQXNHUHPQHTJ-CXOKJZQJSA-N |
SMILES isomérico |
CC(=O)NCC1=CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@H](C([C@H](O3)CO)O)O |
SMILES canónico |
CC(=O)NCC1=CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


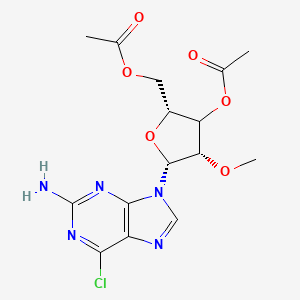
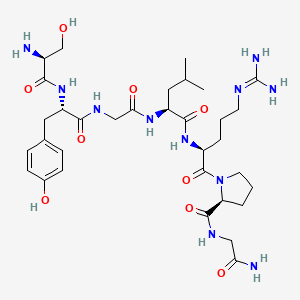
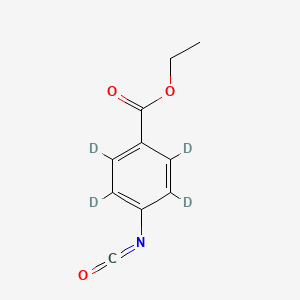

![tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12395005.png)

![[(1R)-2-[(1R,2S,4R,4aS,5S,8S,8aS)-4,8-diacetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (E)-2-methylbut-2-enoate](/img/structure/B12395011.png)
![N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12395012.png)

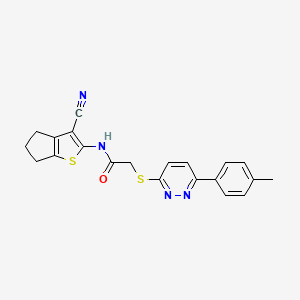
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B12395024.png)

